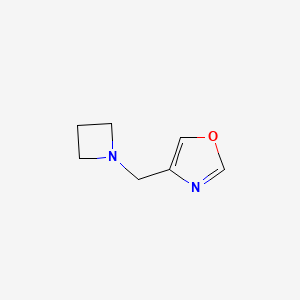
4-(1-Azetidinylmethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Azetidinylmethyl)oxazole is a heterocyclic compound that features both an oxazole ring and an azetidine moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azetidine moiety is a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles . The azetidine moiety can be introduced through nucleophilic substitution reactions involving azetidine derivatives.
Industrial Production Methods
Industrial production methods for 4-(1-Azetidinylmethyl)oxazole may involve the use of catalytic systems to improve yield and efficiency. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures . These catalysts can be used to streamline the production process and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1-Azetidinylmethyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles from oxazolines.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxazole or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Deoxo-Fluor® for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while nucleophilic substitution can introduce various functional groups to the oxazole or azetidine rings.
Scientific Research Applications
4-(1-Azetidinylmethyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Azetidinylmethyl)oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit enzymes like tyrosine kinases, which play a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
4-(1-Azetidinylmethyl)oxazole can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.
These compounds share the oxazole ring but differ in their additional functional groups and biological activities
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-(azetidin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-9(3-1)4-7-5-10-6-8-7/h5-6H,1-4H2 |
InChI Key |
BSBNZKPWVSWESB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium 3-[4-[[1-[4-(Allyloxy)-6-methyl-2-pyrimidinyl]-1,2,3,6-tetrahydro-4-pyridyl]methoxy]phenyl]-4-hexynoate](/img/structure/B15331811.png)

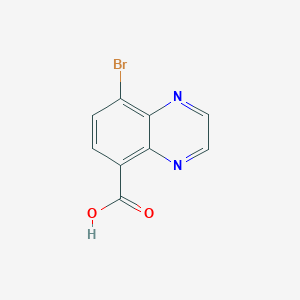

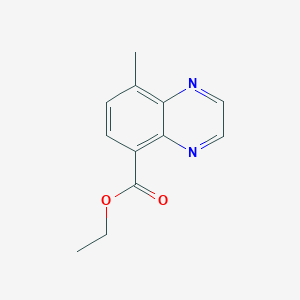

![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
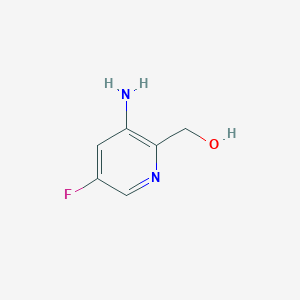
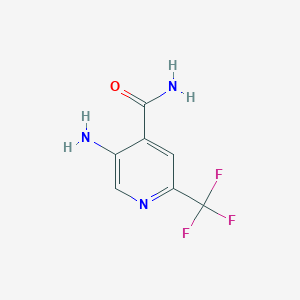

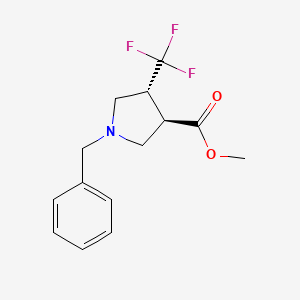
![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)
